molecular formula C10H10F2O2 B2571998 3-(Difluoromethyl)-2,4-dimethylbenzoic acid CAS No. 2248349-10-0

3-(Difluoromethyl)-2,4-dimethylbenzoic acid

Cat. No.: B2571998
CAS No.: 2248349-10-0
M. Wt: 200.185
InChI Key: WGMQTWCHRPRPAB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,4-dimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,4-dimethylbenzoic acid typically involves the introduction of a difluoromethyl group onto a benzoic acid derivative. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as ClCF₂H. This reaction can be catalyzed by metals like copper or silver to enhance the efficiency and selectivity of the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-(Difluoromethyl)-2,4-dimethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for designing molecules with improved pharmacokinetic profiles .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,4-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

3-(difluoromethyl)-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMQTWCHRPRPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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